molecular formula C19H19FN2O5 B2507660 2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one CAS No. 1021060-72-9

2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one

Cat. No.: B2507660
CAS No.: 1021060-72-9
M. Wt: 374.368
InChI Key: ICTISMJLWRJEDD-UHFFFAOYSA-N
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Description

2-(4-Acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one (CAS 1021024-06-5) is a synthetic small molecule with a molecular formula of C25H24N2O5 and a molecular weight of 432.47 . This reagent is characterized by its hybrid structure, incorporating two pharmacologically significant moieties: a 4H-pyran-4-one core and a 4-acetylpiperazine group, linked through a carbonyl bridge and modified with a 4-fluorobenzyloxy substituent. The 4H-pyran scaffold is a privileged structure in medicinal chemistry and is found in numerous natural products and therapeutic agents . Pyran derivatives have been extensively investigated for a wide spectrum of biological activities. Notably, certain pyran-based scaffolds are being studied for their potential in neurodegenerative research, such as Alzheimer's disease, due to their neuroprotective properties and ability to inhibit amyloid-beta plaque formation . Concurrently, the piperazine ring is a common feature in many bioactive molecules, contributing to favorable physicochemical properties and molecular interactions . Specifically, derivatives containing the 4-fluorobenzyl group linked to a piperazine have been reported as potent inhibitors of enzymes like tyrosinase, demonstrating the research utility of this chemical motif in biochemical studies . This combination of structural features makes 2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one a compound of significant interest for research applications. It is a valuable building block or reference standard for scientists working in drug discovery, medicinal chemistry, and biochemical assay development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-acetylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5/c1-13(23)21-6-8-22(9-7-21)19(25)17-10-16(24)18(12-27-17)26-11-14-2-4-15(20)5-3-14/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTISMJLWRJEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-acetylpiperazine. This can be achieved by reacting piperazine with acetic anhydride under controlled conditions.

    Attachment of the Carbonyl Group: The next step involves introducing the carbonyl group to the piperazine derivative. This is often done using a carbonylating agent such as phosgene or triphosgene.

    Synthesis of the Pyranone Ring: The pyranone ring is synthesized separately, often starting from a suitable precursor like 4-hydroxy-6-methyl-2H-pyran-2-one. This precursor undergoes various transformations, including alkylation and oxidation, to form the desired pyranone structure.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the pyranone ring. This is typically achieved through a nucleophilic substitution reaction, where the piperazine derivative acts as a nucleophile, attacking the electrophilic center on the pyranone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyranone moiety. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under conditions that facilitate nucleophilic attack (e.g., elevated temperatures, polar aprotic solvents).

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and the fluorobenzyl group are likely to play crucial roles in binding to these targets, while the pyranone moiety may be involved in the compound’s overall stability and reactivity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

    Receptors: It may bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Furan-2-carbonyl () introduces a rigid, planar structure that may enhance binding to flat enzymatic pockets.

Aromatic Substituents :

  • The 4-fluorobenzyl group in the target compound balances lipophilicity and electronic effects, whereas nitro () or chloro () substituents increase electron-withdrawing properties, which could affect reactivity or metabolic pathways.

Biological Implications :

  • The chloromethyl group in is highly reactive, suggesting utility in prodrug strategies, whereas the acetylpiperazine in the target compound offers stability for sustained activity.

Biological Activity

The compound 2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H24FN3O4C_{22}H_{24}FN_{3}O_{4}, with a molecular weight of approximately 409.45 g/mol. The structure features a piperazine moiety, which is commonly associated with diverse pharmacological activities.

Research indicates that compounds similar to 2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one often act as inhibitors of specific enzymes involved in cellular processes. For instance, derivatives have shown significant inhibitory effects on Poly(ADP-ribose) polymerase (PARP) , which plays a crucial role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents, particularly in BRCA1/2-deficient cancers .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in cancer progression:

  • PARP Inhibition : Similar compounds have demonstrated high potency against PARP-1 and PARP-2, leading to enhanced cytotoxicity in cancer cells .

Cytotoxicity Studies

In vitro studies reveal that the compound exhibits cytotoxic effects on several cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
SW620 (Colorectal)0.5
MDA-MB-231 (Breast)0.8
A549 (Lung)1.0

These values indicate that the compound is highly effective at low concentrations, suggesting its potential for therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound possesses favorable properties such as good oral bioavailability and appropriate half-life for therapeutic use. These characteristics are critical for ensuring effective drug delivery and sustained action within the body .

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

  • Case Study on Colorectal Cancer : A study involving SW620 xenograft models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent .
  • Combination Therapy : Research has explored the compound's use in combination with other chemotherapeutics, showing synergistic effects that enhance overall efficacy against resistant cancer cell lines .

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